(2-Aminooxazol-5-yl)methanol 2,2,2-trifluoroacetate
Description
Properties
IUPAC Name |
(2-amino-1,3-oxazol-5-yl)methanol;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2.C2HF3O2/c5-4-6-1-3(2-7)8-4;3-2(4,5)1(6)7/h1,7H,2H2,(H2,5,6);(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVLPNDHUDKDBGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=N1)N)CO.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminooxazol-5-yl)methanol 2,2,2-trifluoroacetate typically involves the reaction of 2-aminooxazole with formaldehyde and trifluoroacetic acid. The reaction conditions usually include a controlled temperature environment and the use of a suitable solvent to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for larger quantities, and implementing purification steps to achieve the desired purity levels.
Chemical Reactions Analysis
Key Spectral Data (Analogous Compounds):
| Functional Group | IR Absorption (cm⁻¹) | NMR Signals (δ, ppm) |
|---|---|---|
| Oxazole ring (C=N) | 1655 | 7.46 (s, oxazole H) |
| Trifluoroacetate (CF₃) | 1261 (C-O-C) | 3.86 (s, OCH₃, adjacent) |
| NH₂ (amino) | 2956 (ArC-H) | 6.80 (br s, NH₂) |
Deprotection and Functionalization
The trifluoroacetate group serves as a protecting group for amino functionalities. Deprotection occurs under basic conditions (e.g., NaHCO₃), regenerating the free amine for subsequent coupling :
text(2-Aminooxazol-5-yl)methanol TFA salt + NaHCO₃ → Free amine + CO₂ + CF₃COO⁻
Conditions : Stirring in water/acetonitrile at 50°C for 4.5 hours .
Nucleophilic Substitution
The methanol group participates in alkylation reactions with thiazoles or other heterocycles. For example:
text(2-Aminooxazol-5-yl)methanol TFA salt + Thiazole → Cephalosporin-thiazole hybrid
Acylation and Cyclization
The amino group undergoes acylation with activated esters (e.g., TosMIC) to form 4,5-disubstituted oxazolines :
text(2-Aminooxazol-5-yl)methanol + TosMIC → Oxazoline derivative
Conditions : Microwave irradiation (65°C, 350 W, 8 min) in isopropyl alcohol .
Comparative Reactivity Table:
| Reaction Type | Reagents | Yield (%) | Application |
|---|---|---|---|
| Deprotection | NaHCO₃, H₂O | 93.4 | Free amine generation |
| Alkylation | NaI, Thiazole | 7.8 | Cephalosporin hybrids |
| Microwave cycloaddition | TosMIC, K₃PO₄ | 92–95 | Oxazoline synthesis |
Stability and Handling
Scientific Research Applications
Organic Synthesis
(2-Aminooxazol-5-yl)methanol 2,2,2-trifluoroacetate serves as a versatile building block in organic synthesis. It is utilized to create more complex molecules through various chemical reactions such as oxidation, reduction, and substitution. These reactions can yield derivatives useful in pharmaceuticals and agrochemicals .
Medicinal Chemistry
Research indicates that this compound may possess biological activity that can be harnessed for therapeutic purposes. Its structure allows it to interact with specific biological targets, potentially modulating enzyme activity or receptor interactions. Studies are ongoing to explore its efficacy as a precursor in drug development .
Material Science
In material science, this compound is investigated for its role in developing new materials. Its unique trifluoroacetate moiety enhances stability and reactivity, making it suitable for various applications in polymer chemistry and nanotechnology .
Case Studies
Case Study 1: Drug Development
A study explored the potential of (2-Aminooxazol-5-yl)methanol derivatives in modulating PGE₂ receptors involved in inflammation. The findings indicated that these compounds could influence the immune response by promoting M2 macrophage polarization .
Case Study 2: Anticancer Activity
Research on related oxazole derivatives demonstrated their ability to inhibit cancer cell proliferation through apoptosis induction. The structural characteristics of this compound contribute to its potential as an anticancer agent by targeting specific signaling pathways .
Mechanism of Action
The mechanism of action of (2-Aminooxazol-5-yl)methanol 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key features of (2-Aminooxazol-5-yl)methanol 2,2,2-trifluoroacetate with analogs from the evidence:
Key Observations :
- Heterocycle Type: Oxazole (target) vs. oxadiazole or thiazoline (analogs).
- Substituents : The target compound’s hydroxymethyl group contrasts with ethyl carboxylate () or dihydrothiazole (), affecting solubility and bioactivity.
- Molecular Weight : All compounds fall within 240–300 g/mol, suitable for drug-like molecules .
Biological Activity
(2-Aminooxazol-5-yl)methanol 2,2,2-trifluoroacetate is a chemical compound with the molecular formula C6H7F3N2O4 and a molecular weight of 228.13 g/mol. This compound has garnered interest in various fields of research due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
The compound is characterized by its oxazole ring and trifluoroacetate moiety, which contribute to its unique reactivity and stability. The synthesis typically involves the reaction of 2-aminooxazole with formaldehyde and trifluoroacetic acid under controlled conditions .
The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. It may modulate enzyme activity or receptor interactions, leading to various pharmacological effects. The precise mechanisms are still under investigation but suggest potential applications in drug development.
Antimicrobial Activity
Research indicates that derivatives of oxazole compounds exhibit varying degrees of antimicrobial activity. For instance, certain benzoxazole derivatives have shown selective antibacterial effects against Gram-positive bacteria such as Bacillus subtilis and limited activity against Gram-negative strains like Escherichia coli . The minimal inhibitory concentrations (MIC) for these compounds vary significantly based on structural modifications.
Anticancer Activity
Studies have demonstrated that oxazole derivatives can exert cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and liver cancer cells (HepG2) . The structure-activity relationship analysis highlights that specific substitutions on the oxazole ring can enhance or diminish anticancer efficacy.
Case Studies
- Antitubercular Activity : A study compared the antitubercular properties of 2-aminooxazole derivatives with their thiazole counterparts. The findings suggested that modifications in the oxazole structure could lead to improved efficacy against Mycobacterium tuberculosis .
- Microbiological Evaluation : In a series of tests involving compounds synthesized from the oxazole framework, it was noted that while some exhibited strong antimicrobial properties, others showed limited activity against standard bacterial strains. This variability emphasizes the importance of structural modifications in enhancing biological activity .
Structure-Activity Relationship (SAR)
The biological activities of this compound are influenced by its structural components. Key observations include:
- Substitution Effects : Electron-donating groups generally enhance antimicrobial activity, while electron-withdrawing groups may reduce it.
- Ring Modifications : Alterations to the oxazole ring can significantly impact cytotoxicity against cancer cells and overall biological potency.
| Compound | Structure | MIC (µg/mL) | Activity |
|---|---|---|---|
| Compound A | Oxazole with methoxy group | 10 | Antibacterial |
| Compound B | Oxazole with trifluoroacetate | 20 | Anticancer |
| Compound C | Benzoxazole derivative | 15 | Antimicrobial |
Q & A
Q. What theoretical frameworks guide mechanistic studies of this compound’s reactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
